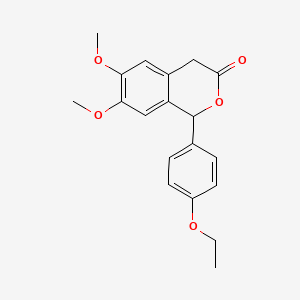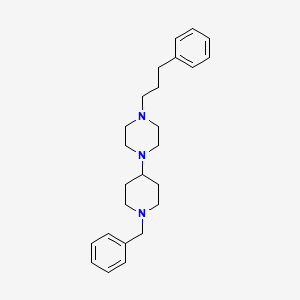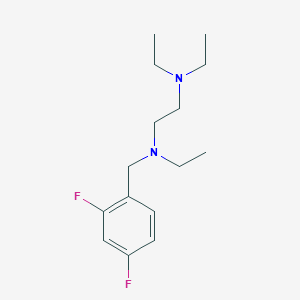![molecular formula C14H22ClNO B5198359 N-[3-(4-chloro-3-methylphenoxy)propyl]-1-butanamine](/img/structure/B5198359.png)
N-[3-(4-chloro-3-methylphenoxy)propyl]-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-chloro-3-methylphenoxy)propyl]-1-butanamine is a chemical compound that belongs to the class of selective beta-3 adrenergic agonists. It is commonly referred to as CL-316,243 and is used in scientific research applications to study the physiological and biochemical effects of beta-3 adrenergic receptor activation.
Wirkmechanismus
CL-316,243 is a selective beta-3 adrenergic receptor agonist that binds to and activates beta-3 adrenergic receptors. Activation of these receptors leads to the activation of adenylate cyclase, which in turn increases the intracellular levels of cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets to produce the physiological effects of beta-3 adrenergic receptor activation.
Biochemical and Physiological Effects:
CL-316,243 has been shown to increase thermogenesis and energy expenditure in various animal models. It also promotes lipid metabolism and improves insulin sensitivity in obese and diabetic animals. CL-316,243 has also been shown to have anti-inflammatory effects and to improve cardiovascular function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CL-316,243 is its selectivity for beta-3 adrenergic receptors, which allows for the specific investigation of the physiological effects of beta-3 adrenergic receptor activation. However, one of the limitations of CL-316,243 is its relatively short half-life, which requires frequent dosing in animal experiments. Additionally, the use of CL-316,243 in human studies is limited due to its potential side effects and lack of long-term safety data.
Zukünftige Richtungen
For the use of CL-316,243 in scientific research include investigating its potential therapeutic benefits in obesity, diabetes, and other metabolic disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory and cardiovascular effects of beta-3 adrenergic receptor activation. Finally, the development of longer-acting and more selective beta-3 adrenergic receptor agonists may provide new opportunities for the treatment of metabolic disorders.
Synthesemethoden
The synthesis of CL-316,243 involves the reaction of 4-chloro-3-methylphenol with propylene oxide to form 3-(4-chloro-3-methylphenoxy)propanol. This intermediate is then reacted with 1-bromobutane in the presence of potassium carbonate to yield N-[3-(4-chloro-3-methylphenoxy)propyl]-1-butanamine. The purity of the compound can be improved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
CL-316,243 is primarily used in scientific research applications to study the physiological and biochemical effects of beta-3 adrenergic receptor activation. It is commonly used as a tool compound to investigate the role of beta-3 adrenergic receptors in various physiological processes, including thermogenesis, lipid metabolism, and insulin sensitivity. CL-316,243 has also been used to study the potential therapeutic benefits of beta-3 adrenergic receptor activation in obesity, diabetes, and other metabolic disorders.
Eigenschaften
IUPAC Name |
N-[3-(4-chloro-3-methylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-3-4-8-16-9-5-10-17-13-6-7-14(15)12(2)11-13/h6-7,11,16H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKMRVAVUSQMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC(=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(4-chlorophenyl)thio]propoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5198277.png)

![5'-(1,4-dioxaspiro[4.5]dec-2-yl)tetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxol]-6'-yl benzoate](/img/structure/B5198288.png)

![N-(1-{1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5198302.png)
![5-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5198316.png)
![(2-methoxyethyl){2-[2-(2-methoxyphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5198321.png)
![5-(3-{1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5198324.png)
![methyl 2-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5198329.png)
![3,5-dimethyl-N-({[4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5198344.png)
![2-(4-methyl-1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5198365.png)

![4-[(2R*,3R*)-1'-(cyclopentylacetyl)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-2-piperazinone](/img/structure/B5198378.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B5198398.png)